Cas no 2097896-46-1 (N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide)

N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide
- AKOS032457837
- N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
- F6479-6186
- N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide
- 2097896-46-1
-
- インチ: 1S/C17H19ClN4O2/c1-12-19-9-6-16(20-12)24-13-7-10-22(11-8-13)17(23)21-15-5-3-2-4-14(15)18/h2-6,9,13H,7-8,10-11H2,1H3,(H,21,23)
- InChIKey: WTMAIBXMGMBPIG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1NC(N1CCC(CC1)OC1C=CN=C(C)N=1)=O
計算された属性
- せいみつぶんしりょう: 346.1196536g/mol
- どういたいしつりょう: 346.1196536g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 417
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 67.4Ų
N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6479-6186-40mg |
N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide |
2097896-46-1 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6479-6186-15mg |
N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide |
2097896-46-1 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6479-6186-75mg |
N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide |
2097896-46-1 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6479-6186-1mg |
N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide |
2097896-46-1 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6479-6186-3mg |
N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide |
2097896-46-1 | 3mg |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6479-6186-2μmol |
N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide |
2097896-46-1 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6479-6186-5μmol |
N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide |
2097896-46-1 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6479-6186-4mg |
N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide |
2097896-46-1 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6479-6186-10mg |
N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide |
2097896-46-1 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6479-6186-25mg |
N-(2-chlorophenyl)-4-[(2-methylpyrimidin-4-yl)oxy]piperidine-1-carboxamide |
2097896-46-1 | 25mg |
$163.5 | 2023-09-08 |
N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide 関連文献
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
4. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamideに関する追加情報
N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide: A Comprehensive Overview
N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide, with the CAS number 2097896-46-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring, a pyrimidine moiety, and a carboxamide group. The presence of the 2-chlorophenyl group adds to its structural complexity and potential biological activity. Recent studies have highlighted its potential applications in drug discovery and development, particularly in the context of targeting specific cellular pathways and enzymes.
The synthesis of N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide involves a series of carefully designed organic reactions. Researchers have employed methodologies such as nucleophilic substitution, condensation reactions, and oxidation processes to achieve the desired product. The use of advanced catalysts and reaction conditions has enabled the optimization of yield and purity, making this compound more accessible for further studies. The structural elucidation of this compound has been confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, ensuring its identity and quality.
Recent advancements in computational chemistry have provided deeper insights into the molecular properties of N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide. Quantum mechanical calculations have revealed its electronic structure, which plays a crucial role in determining its reactivity and interactions with biological targets. These studies have also shed light on the compound's potential to act as a ligand for various proteins, suggesting its role in modulating enzyme activity or receptor binding.
In terms of biological activity, N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide has shown promising results in vitro assays targeting key enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to inhibit certain kinases and proteases, which are implicated in various diseases such as cancer and inflammatory disorders. Furthermore, preliminary pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution properties, making it a viable candidate for further preclinical testing.
The application of N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide extends beyond pharmacology. Its structural features make it an attractive molecule for exploring novel synthetic routes and reaction mechanisms in organic chemistry. Researchers have utilized this compound as a building block for constructing more complex molecules with potential therapeutic applications. Additionally, its stability under various reaction conditions has made it a valuable reagent in medicinal chemistry research.
Looking ahead, the continued exploration of N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide is expected to yield further insights into its therapeutic potential. Collaborative efforts between chemists, biologists, and pharmacologists are likely to drive advancements in understanding its mechanism of action and optimizing its pharmacokinetic profile. As research progresses, this compound holds promise as a lead molecule for developing innovative treatments for a range of diseases.
2097896-46-1 (N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide) 関連製品
- 1189934-32-4(1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea)
- 2034472-72-3(2,4-dimethyl-6-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxy}pyrimidine)
- 1955523-96-2(N-(propan-2-yl)oxetan-3-amine hydrochloride)
- 19854-82-1(3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide)
- 1211364-66-7(3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide)
- 504-17-6(2-sulfanylidene-1,3-diazinane-4,6-dione)
- 1798031-76-1(N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}-1-phenylmethanesulfonamide)
- 932527-56-5(3-(2-chlorophenyl)-5-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl-1,2,4-oxadiazole)
- 110772-51-5(Benzeneacetic acid, 4-amino-α-methyl-, (R)- (9CI))
- 1706447-74-6(2-(4-Bromo-phenyl)-5-methyl-2H-[1,2,3]triazole-4-carboxylic acid hydrazide)




